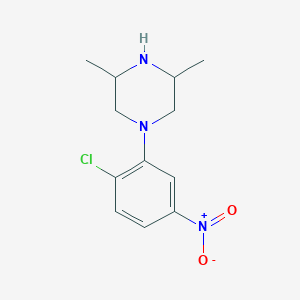
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-nitrophenyl)-3,5-dimethylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrophenyl group and two methyl groups at positions 3 and 5
准备方法
The synthesis of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloroaniline to produce 2-chloro-5-nitroaniline.
Acylation: The acylation of 2-chloro-5-nitroaniline with an appropriate acylating agent to form 2-chloro-5-nitroacetophenone.
Cyclization: The cyclization of 2-chloro-5-nitroacetophenone with piperazine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-(2-Chloro-5-nitrophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include the corresponding amino derivative, substituted derivatives, and oxidized products.
科学研究应用
1-(2-Chloro-5-nitrophenyl)-3,5-dimethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand the interaction of piperazine derivatives with biological targets.
作用机制
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring may also interact with neurotransmitter receptors, influencing their activity.
相似化合物的比较
1-(2-Chloro-5-nitrophenyl)-3,5-dimethylpiperazine can be compared with similar compounds such as:
1-(2-Chloro-5-nitrophenyl)piperazine: Lacks the methyl groups, which may influence its biological activity and chemical reactivity.
1-(2-Chloro-5-nitrophenyl)-4-methylpiperazine: Contains a single methyl group, potentially altering its pharmacokinetic properties.
1-(2-Chloro-5-nitrophenyl)-3,5-dimethylpyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperazine ring, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its chemical reactivity.
属性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-15(7-9(2)14-8)12-5-10(16(17)18)3-4-11(12)13/h3-5,8-9,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFONUHGJQMUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
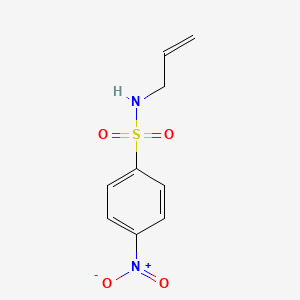
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B5132246.png)
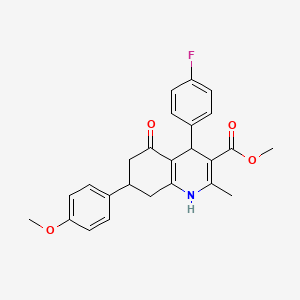
![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
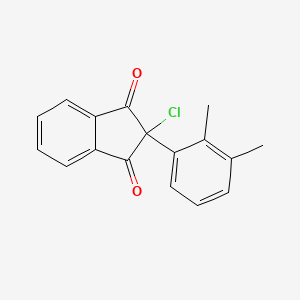
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
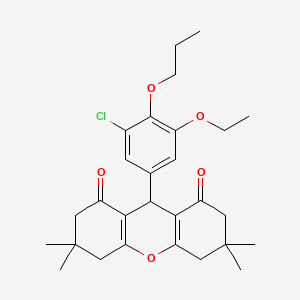
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)
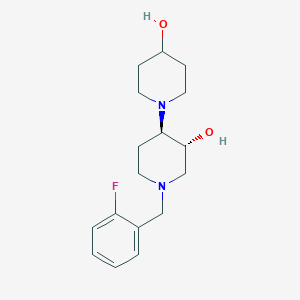
![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
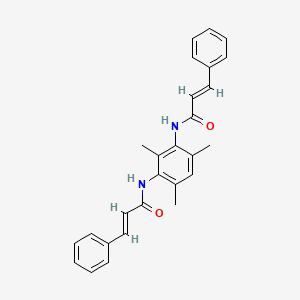
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)
